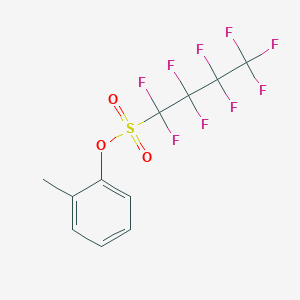
(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a chemical compound with the molecular formula C11H7F9O3S and a molecular weight of 390.22 g/mol . This compound is known for its unique structure, which includes a nonafluorobutane sulfonate group attached to a 2-methylphenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of 2-methylphenol with nonafluorobutane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfonic acid under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, carboxylic acids, and sulfonic acids .
科学研究应用
(2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing the nonafluorobutane sulfonate group into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nonafluorobutane sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
- (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonate
- (2-Methylphenyl) 1,1,2,2,3,3,4,4,4-heptafluorobutane-1-sulfonate
Uniqueness
The uniqueness of this compound lies in its high fluorine content, which imparts distinctive chemical properties such as high thermal stability, resistance to oxidation, and strong electron-withdrawing effects. These properties make it particularly useful in applications where stability and reactivity are crucial .
属性
CAS 编号 |
42096-33-3 |
|---|---|
分子式 |
C11H7F9O3S |
分子量 |
390.22 g/mol |
IUPAC 名称 |
(2-methylphenyl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C11H7F9O3S/c1-6-4-2-3-5-7(6)23-24(21,22)11(19,20)9(14,15)8(12,13)10(16,17)18/h2-5H,1H3 |
InChI 键 |
WZUNVFIAAJWKIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















